molecular formula C10H9FN2O B3377652 N-(cyanomethyl)-4-fluoro-3-methylbenzamide CAS No. 1342116-15-7

N-(cyanomethyl)-4-fluoro-3-methylbenzamide

Cat. No.: B3377652
CAS No.: 1342116-15-7
M. Wt: 192.19
InChI Key: XVUPVFMYJWKTQQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-fluoro-3-methylbenzamide is a benzamide derivative characterized by a cyanomethyl group attached to the amide nitrogen and a fluorine atom at the para position and a methyl group at the meta position on the benzene ring. This structural configuration imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-(cyanomethyl)-4-fluoro-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUPVFMYJWKTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-fluoro-3-methylbenzamide typically involves the reaction of 4-fluoro-3-methylbenzoic acid with cyanomethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-4-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or other reduced derivatives of the original compound.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-4-fluoro-3-methylbenzamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of new therapeutic agents.

Industry: The compound is also explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-fluoro-3-methylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets. The overall effect depends on the specific biological pathway or process being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(cyanomethyl)-4-fluoro-3-methylbenzamide and structurally related benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzamide Core) Side Chain/Modifications Key Properties/Applications Source
This compound 4-F, 3-CH₃ -NH-C(CH₂CN) Discontinued; research use (likely pesticidal/pharmaceutical)
N-(4-ethylphenyl)-4-fluorobenzamide 4-F -NH-(4-ethylphenyl) Unknown; fluorophenyl groups enhance lipophilicity
N-(3,4-difluorophenyl)-3-methylbenzamide 3-CH₃ -NH-(3,4-difluorophenyl) Enhanced metabolic stability due to multiple F atoms
4-Cyano-N-[2-cyano-5-...]benzamide 4-CN, 2-CH₃ Complex trifluoromethyl/chloro groups Agrochemical applications (pesticide metabolites)
N-(2-Cyano-3-fluorophenyl)-...benzamide 5-(trifluoromethyl)-oxadiazole -NH-(2-cyano-3-fluorophenyl) High stability from oxadiazole ring; pharmaceutical candidate

Key Observations:

In contrast, trifluoromethyl groups (e.g., in and ) significantly increase lipophilicity and metabolic resistance . Cyanomethyl side chains (target compound) introduce polarity but may reduce stability due to hydrolytic susceptibility compared to aryl or alkyl side chains (e.g., 4-ethylphenyl in ) .

Biological Relevance: Compounds with fluoroaryl side chains () are common in kinase inhibitors and antimicrobial agents due to enhanced binding affinity. The target compound’s cyanomethyl group may limit such interactions . Oxadiazole-containing benzamides () exhibit improved pharmacokinetic profiles, suggesting the target compound’s discontinued status may stem from inferior performance in preclinical studies .

Agrochemical vs. However, its discontinuation contrasts with commercially viable analogs like TFNA-AM, which are optimized for environmental persistence .

Research Findings and Limitations

  • Synthetic Challenges: The lack of synthesis details in the evidence implies proprietary or unresolved methodologies.
  • Data Gaps : Melting points, solubility, and bioactivity data for the target compound are absent, limiting direct comparisons.

Biological Activity

N-(cyanomethyl)-4-fluoro-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Structure

The compound features a cyanomethyl group and a 4-fluoro-3-methylbenzamide moiety. The presence of the cyanomethyl group enhances its nucleophilic properties, allowing it to interact with electrophilic sites on target biomolecules, which can lead to inhibition of enzymatic activities or modulation of receptor functions.

Properties

  • Molecular Formula : C10H10FN
  • Molecular Weight : 179.19 g/mol
  • Solubility : Varies based on solvent polarity; generally soluble in organic solvents.

The biological activity of this compound is attributed to its ability to form covalent bonds with specific molecular targets, such as enzymes and receptors. The fluorine atom increases lipophilicity, enhancing membrane permeability and intracellular target accessibility.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming stable complexes with their active sites.
  • Receptor Modulation : It may alter receptor activity through binding interactions, impacting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential, particularly against breast cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in MDA-MB-231 cells by affecting the PI3K/AKT signaling pathway .

Table 1: Anticancer Activity Against MDA-MB-231 Cells

CompoundIC50 (μM)Mechanism of Action
This compound1.76 ± 0.91Induces apoptosis via PI3K/AKT pathway modulation
Control (LY294002)31.76 ± 0.71PI3K inhibitor

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanism Exploration

In a controlled laboratory setting, researchers assessed the effects of this compound on MDA-MB-231 cells. The study revealed that treatment led to cell cycle arrest at the G0/G1 phase and increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins . These findings suggest that the compound could be further developed as a targeted therapy for triple-negative breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyanomethyl)-4-fluoro-3-methylbenzamide
Reactant of Route 2
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